molecular formula C57H89N7O15 B1670500 Didemnin B CAS No. 77327-05-0

Didemnin B

Numéro de catalogue: B1670500
Numéro CAS: 77327-05-0
Poids moléculaire: 1112.4 g/mol
Clé InChI: KYHUYMLIVQFXRI-KJNZDXKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Trials and Efficacy

Didemnin B has been evaluated in several clinical trials for various malignancies:

  • Small Cell Lung Cancer : A Phase II trial indicated minimal hematologic toxicity; however, no significant antitumor activity was observed among patients treated with this compound .
  • Hematological Malignancies : The compound has shown promise in treating acute lymphoblastic leukemia, where it was granted orphan drug status due to its efficacy .
  • Solid Tumors : Clinical responses have been documented in a range of solid tumors including bronchial carcinoid, colon cancer, and malignant melanoma. However, the overall response rates remain low, limiting broader therapeutic application .

Case Studies

  • Exceptional Responders : Research has identified specific tumor-derived cell lines that exhibit exceptional sensitivity to this compound. For instance, the colon cancer cell line Vaco451 demonstrated a remarkable 100% kill rate at concentrations above 247 nM within 96 hours . This highlights the potential for personalized medicine approaches in utilizing this compound against specific cancer types.

Antiviral and Immunosuppressive Properties

In addition to its anticancer effects, this compound has demonstrated antiviral activity against various viruses. Its immunosuppressive properties have also been noted, making it a candidate for conditions requiring modulation of immune responses .

Synthesis and Derivatives

Recent advancements in synthetic methodologies have enabled the production of this compound derivatives, which may enhance its therapeutic profile. A semisynthesis platform has been established that combines microbial synthesis with chemical strategies to produce new derivatives efficiently . This could pave the way for improved formulations with better efficacy and reduced toxicity.

Research Directions

Ongoing studies are focusing on:

  • Mechanistic Insights : Understanding the precise mechanisms through which this compound interacts with cellular pathways.
  • Combination Therapies : Exploring the potential of this compound in combination with other therapeutic agents to enhance efficacy against resistant cancer types .
  • Biosynthesis : Investigating natural biosynthetic pathways to increase yield and reduce reliance on marine sources for drug production .

Mécanisme D'action

Target of Action

Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .

Mode of Action

This compound interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of PPT1 and EEF1A1 by this compound affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, this compound prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, this compound disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making this compound a compound of interest for cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of this compound can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound

Analyse Biochimique

Biochemical Properties

Didemnin B has been found to interact with the GTPase elongation factor-1 alpha (eEF1A), which escorts aminoacyl-tRNA (aa-tRNA) as an eEF1A (GTP)-aa-tRNA ternary complex into the ribosome . The compound binds to a common site on eEF1A, trapping eEF1A in an intermediate state of aa-tRNA selection . This prevents eEF1A release and aa-tRNA accommodation on the ribosome .

Cellular Effects

This compound has been shown to inhibit the in vitro growth of various cells, including B16 melanoma and P388 leukemia cells . It was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells . This compound inhibits the synthesis of protein more than that of DNA, with much less inhibition of RNA synthesis .

Molecular Mechanism

This compound selectively induces rapid and wholesale apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1 . By binding to a common site on eEF1A, this compound traps eEF1A in an intermediate state of aa-tRNA selection, preventing eEF1A release and aa-tRNA accommodation on the ribosome .

Temporal Effects in Laboratory Settings

The action of this compound is rapid and cannot be reversed after 2 hours in contact with the cells . The inhibition of protein synthesis is almost superimposable to that of L1210 cells growth .

Dosage Effects in Animal Models

This compound was more potent than didemnin A against B16 melanoma and P388 leukemia in vivo . It was also approximately 20 times more cytotoxic than didemnin A in vitro .

Metabolic Pathways

The biosynthesis of this compound is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway .

Analyse Des Réactions Chimiques

Types of Reactions: Didemnin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs with altered biological activities. These analogs are studied to understand the structure-activity relationship and to develop more effective therapeutic agents .

Activité Biologique

Didemnin B, a cyclic depsipeptide derived from the Caribbean tunicate Trididemnum solidum, has garnered significant attention for its diverse biological activities, particularly in the realm of oncology. This article explores its mechanisms of action, therapeutic applications, and findings from various studies, including case studies and clinical trials.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it selectively inhibits two key proteins: palmitoyl-protein thioesterase 1 (PPT1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1). This dual inhibition leads to rapid cell death, distinguishing it from other known anticancer agents .

MechanismDescription
PPT1 Inhibition Disruption of lipid metabolism affecting cell survival.
EEF1A1 Inhibition Impairs protein synthesis, leading to cellular stress and apoptosis.
Induction of Apoptosis Rapid and wholesale apoptosis in sensitive cancer cell lines.

Antitumor Activity

This compound has demonstrated potent antitumor activity across various cancer types. Preclinical studies reveal its efficacy against leukemia, melanoma, and solid tumors such as colon and breast cancer. Notably, it has shown a 50% inhibition rate at concentrations as low as 0.001 µg/mL against L1210 leukemia cells .

Table 2: Antitumor Efficacy

Cancer TypeIC50 (µg/mL)Notes
L1210 Leukemia 0.001High sensitivity to this compound.
B16 Melanoma ModerateEffective in preclinical models.
M5076 Sarcoma ModerateShows potential but requires further study.
P388 Leukemia ModerateEffective but less potent than L1210.

Clinical Trials and Findings

This compound was the first marine-derived compound to enter clinical trials in the United States. Phase I trials indicated that while no objective responses were documented among patients with evaluable disease, the compound exhibited a favorable safety profile with manageable toxicity . The recommended dosing schedule was established at 2.3 mg/m²/week over four weeks .

Case Study: Clinical Trial Outcomes

  • A Phase I study involving 53 patients revealed:
    • No significant hematological toxicity.
    • Dose-limiting toxicity primarily included nausea and weakness.
    • Recommended dosing for subsequent trials was adjusted based on observed side effects.

Toxicity Profile

The toxicity associated with this compound is notable but manageable. Common non-hematological toxicities include mild diarrhea, mucositis, and headaches . The major target organs affected include the lymphatics, gastrointestinal tract, liver, and kidneys .

Table 3: Toxicity Profile

Toxicity TypeSeverity LevelNotes
Nausea/Vomiting Dose-limitingManaged with prophylactic antiemetics.
Diarrhea MildGenerally well-tolerated at lower doses.
Mucositis MildOccurred but not severe in most cases.
Generalized Weakness Severe (at higher doses)Noted in a subset of patients at maximum dose.

Propriétés

Numéro CAS

77327-05-0

Formule moléculaire

C57H89N7O15

Poids moléculaire

1112.4 g/mol

Nom IUPAC

N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1

Clé InChI

KYHUYMLIVQFXRI-KJNZDXKESA-N

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

SMILES isomérique

CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

SMILES canonique

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Apparence

Solid powder

Key on ui other cas no.

77327-05-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks;  after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC).

Solubilité

H2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B
Reactant of Route 3
Reactant of Route 3
Didemnin B
Reactant of Route 4
Didemnin B
Reactant of Route 5
Didemnin B
Reactant of Route 6
Didemnin B
Customer
Q & A

Q1: What are the key biological activities of Didemnin B?

A1: this compound exhibits a range of potent biological activities, including:

  • Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
  • Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
  • Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]

Q2: What is the molecular target of this compound?

A2: this compound primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]

Q3: How does this compound interact with eEF1A and affect protein synthesis?

A3: this compound binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]

Q4: What are the downstream effects of this compound's inhibition of protein synthesis?

A4: this compound's inhibition of protein synthesis triggers a cascade of downstream effects, including:

  • Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
  • Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
  • Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
  • Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of this compound. [, , ]

Q7: How does the structure of this compound relate to its biological activity?

A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of this compound. These studies revealed that:

  • Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
  • Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
  • The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
  • Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []

Q8: What is known about the pharmacokinetics of this compound?

A8: Studies in mice have shown that following intraperitoneal administration, this compound is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []

Q9: Has this compound been tested in clinical trials?

A9: Yes, this compound was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []

Q10: What are the main toxicities associated with this compound?

A10: this compound exhibits several dose-limiting toxicities, including:

  • Nausea and vomiting: Frequently observed in clinical trials. [, , ]
  • Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
  • Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
  • Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
  • Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []

Q11: Are there any analytical methods available for measuring this compound levels?

A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying this compound in biological fluids. [, ]

Q12: What is the current status of this compound research and development?

A12: While this compound itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:

  • Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
  • Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]

Q13: What is the significance of identifying the bacterial origin of this compound?

A13: The discovery that this compound is produced by bacteria rather than the tunicate itself has significant implications for:

  • Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
  • Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.